Methyl 2-(4-fluorophenyl)acetate Methyl 2-(4-fluorophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 34837-84-8
VCID: VC3717709
InChI: InChI=1S/C9H9FO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
SMILES: COC(=O)CC1=CC=C(C=C1)F
Molecular Formula: C9H9FO2
Molecular Weight: 168.16 g/mol

Methyl 2-(4-fluorophenyl)acetate

CAS No.: 34837-84-8

Cat. No.: VC3717709

Molecular Formula: C9H9FO2

Molecular Weight: 168.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-fluorophenyl)acetate - 34837-84-8

Specification

CAS No. 34837-84-8
Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
IUPAC Name methyl 2-(4-fluorophenyl)acetate
Standard InChI InChI=1S/C9H9FO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Standard InChI Key AJPPKGMEHMXPMC-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC=C(C=C1)F
Canonical SMILES COC(=O)CC1=CC=C(C=C1)F

Introduction

Physical and Chemical Properties

Methyl 2-(4-fluorophenyl)acetate possesses distinct physical and chemical characteristics that define its behavior in different environments and reactions. These properties have been documented in chemical databases and are essential for understanding its handling requirements and potential applications.

Fundamental Properties

The basic physical and chemical properties of methyl 2-(4-fluorophenyl)acetate are summarized in Table 1 below:

PropertyValue
CAS Number34837-84-8
Molecular FormulaC₉H₉FO₂
Molecular Weight168.165 g/mol
Density1.1±0.1 g/cm³
Boiling Point211.0±15.0 °C at 760 mmHg
Flash Point79.4±15.3 °C
Melting PointNot Available

Chemical Reactivity

The chemical reactivity of methyl 2-(4-fluorophenyl)acetate is primarily determined by its functional groups. The methyl ester group is susceptible to nucleophilic attack, making it amenable to hydrolysis, transesterification, reduction, and amidation reactions. These transformation possibilities increase the compound's utility as a synthetic intermediate in organic chemistry.

The presence of the fluorine atom at the para position of the phenyl ring influences the electronic properties of the aromatic system. Fluorine, being highly electronegative, withdraws electron density through inductive effects while potentially contributing electron density through resonance effects. This electronic influence can affect the reactivity of both the aromatic ring and the adjacent methylene group, potentially facilitating certain transformations while inhibiting others.

Related Compounds

Several structurally related compounds to methyl 2-(4-fluorophenyl)acetate appear in the search results, providing context for understanding the broader chemical family.

Methyl 2-amino-2-(4-fluorophenyl)acetate

Methyl 2-amino-2-(4-fluorophenyl)acetate (and its hydrochloride salt) represents an important structural analog with an amino group at the alpha position to the ester functionality. This compound has the following properties:

  • CAS Number: 42718-18-3 (hydrochloride salt)

  • Molecular Formula: C₉H₁₀FNO₂ (free base)

  • Molecular Weight: 183.18 g/mol (free base)

  • Also known as 4-Fluoro-DL-phenylglycine methyl ester

The presence of the alpha-amino group significantly alters the reactivity profile compared to methyl 2-(4-fluorophenyl)acetate, making it particularly valuable in amino acid and peptide chemistry. This compound can exist in both racemic and enantiomerically pure forms, with the (S)-enantiomer (CAS: 170902-74-6) specifically mentioned in the search results .

Methyl 2-(2-chloro-4-fluorophenyl)acetate

Another related compound is methyl 2-(2-chloro-4-fluorophenyl)acetate, which contains both chlorine and fluorine substituents on the aromatic ring. This dihalogenated derivative likely exhibits different electronic properties and reactivity patterns compared to the mono-fluorinated methyl 2-(4-fluorophenyl)acetate. The search results mention this compound in the context of research related to G protein-coupled receptors (GPCRs) for treatment of CNS disorders , suggesting potential pharmaceutical applications.

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